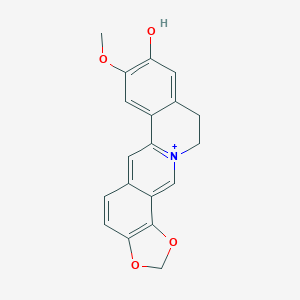
绿兰碱
描述
格陵兰碱是一种从黄连的根茎中分离出来的原小檗碱类生物碱,黄连是一种常用中药。 该化合物因其潜在的治疗特性而引起人们的兴趣,包括对人重组醛糖还原酶的适度抑制作用和对拓扑异构酶 I 介导的 DNA 裂解的选择性诱导 .
科学研究应用
格陵兰碱具有广泛的科学研究应用,包括:
化学: 用作研究生物碱化学和反应机理的模型化合物。
生物学: 研究其对细胞过程和酶抑制的影响。
作用机制
格陵兰碱主要通过抑制醛糖还原酶和拓扑异构酶 I 等酶发挥作用。该化合物选择性地诱导拓扑异构酶 I 介导的 DNA 裂解,这会导致 DNA 复制和转录过程的破坏。 这种机制与其潜在的抗癌和抗阿尔茨海默病活性特别相关 .
生化分析
Biochemical Properties
Groenlandicine exhibits a moderate inhibitory effect on human recombinant aldose reductase (HRAR) with an IC50 value of 154.2 μM . It selectively induces topoisomerase I-mediated DNA cleavage . This interaction with topoisomerase I suggests that Groenlandicine may play a role in DNA replication and cell division .
Cellular Effects
Groenlandicine has been shown to have neuroprotective effects against excitotoxic cell death . It is also known to induce DNA cleavage mediated by topoisomerase I, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Groenlandicine exerts its effects at the molecular level primarily through its interaction with topoisomerase I . By inducing topoisomerase I-mediated DNA cleavage, Groenlandicine can influence gene expression and potentially inhibit or activate certain enzymes .
Metabolic Pathways
Given its interaction with topoisomerase I and aldose reductase, it’s likely that Groenlandicine is involved in pathways related to DNA replication and glucose metabolism .
Transport and Distribution
Its ability to bind reversibly to serum albumin suggests that it may be transported in the bloodstream and distributed to various tissues in the body .
Subcellular Localization
Given its interactions with topoisomerase I, it’s likely that Groenlandicine localizes to the nucleus where it can interact with this enzyme and influence DNA replication .
准备方法
合成路线和反应条件: 格陵兰碱可以通过各种化学反应合成,这些反应涉及黄连中发现的前体化合物。合成路线通常包括提取根茎,然后进行纯化过程以分离生物碱。 反应条件通常包括使用有机溶剂(例如甲醇、乙醇和二甲基亚砜 (DMSO))来促进提取和纯化 .
工业生产方法: 格陵兰碱的工业生产涉及从黄连根茎中大规模提取。该过程包括:
- 收获和干燥根茎。
- 将干燥的根茎研磨成细粉。
- 使用甲醇或乙醇等溶剂进行提取。
- 通过色谱技术纯化提取物以分离格陵兰碱 .
化学反应分析
反应类型: 格陵兰碱会经历几种类型的化学反应,包括:
氧化: 格陵兰碱可以氧化形成各种氧化衍生物。
还原: 还原反应可以将格陵兰碱转化为其还原形式。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用卤素和烷基化试剂等试剂.
主要产物:
相似化合物的比较
格陵兰碱在原小檗碱类生物碱中是独特的,因为它具有特定的抑制作用和选择性酶相互作用。类似的化合物包括:
小檗碱: 另一种具有广谱抗菌和抗炎特性的原小檗碱类生物碱。
黄连素: 以其抗炎和抗菌活性而闻名。
黄连碱: 表现出类似的酶抑制效果,但效力和选择性不同 .
格陵兰碱因其对醛糖还原酶的适度抑制作用及其对拓扑异构酶 I 介导的 DNA 裂解的选择性诱导而脱颖而出,使其成为进一步研究和治疗开发的有希望的候选者 .
属性
IUPAC Name |
16-methoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,6-9H,4-5,10H2,1H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIOBGCIEGZHJH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC5=C(C4=C3)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191983 | |
| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38691-95-1 | |
| Record name | Groenlandicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38691-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydrocheilanthifoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038691951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


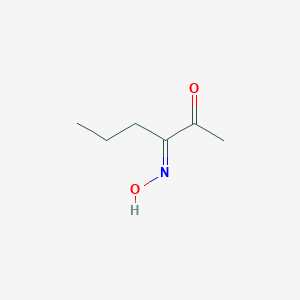
![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)
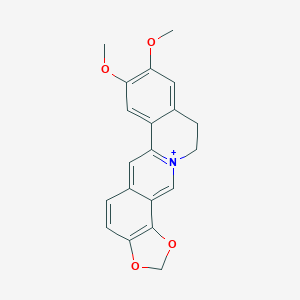
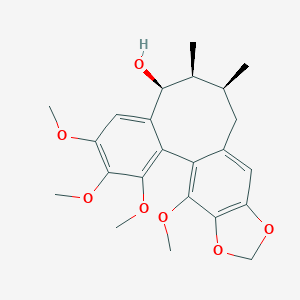
![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)
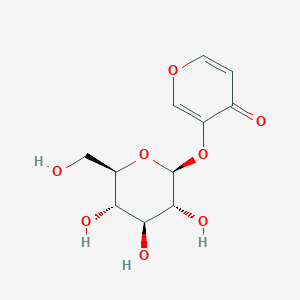
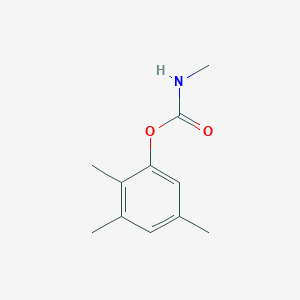
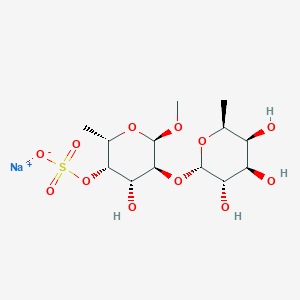
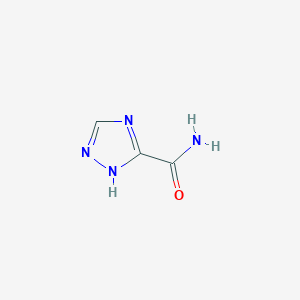
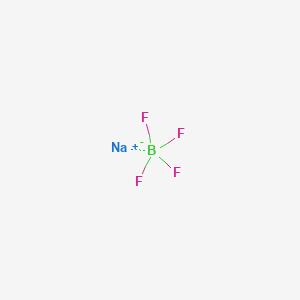
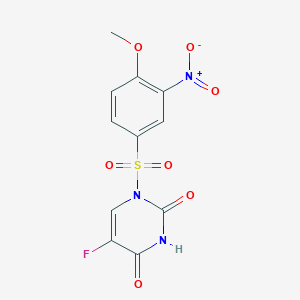
![3-Cyclobutene-1,2-dione,3-ethoxy-4-[(2-hydroxy-1,1-dimethylethyl)amino]-(9CI)](/img/structure/B150134.png)

![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)
